N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O4/c21-15-4-1-5-16(22)14(15)10-24-8-2-3-13(20(24)26)19(25)23-12-6-7-17-18(9-12)28-11-27-17/h1-9H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYMJABNSHNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzodioxole moiety, a dihydropyridine core, and a carboxamide group, which are essential for its biological activity.
1. Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine have shown significant anticancer properties. For instance, studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In one study, a related compound was screened on multicellular spheroids to assess its anticancer potential. The results indicated that the compound effectively inhibited tumor growth in vitro, suggesting a promising avenue for cancer therapy .
2. Neuroprotective Effects
The compound may also possess neuroprotective properties. Dihydropyridines have been studied for their ability to modulate calcium channels and protect neurons from oxidative stress. A related class of compounds showed protective effects against calcium overload in neuroblastoma cells, which could be beneficial in treating neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For example, compounds with similar structural features were found to be effective against both Gram-positive and Gram-negative bacteria .
The biological activity of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine is likely mediated through several mechanisms:
Inhibition of Enzymatic Activity
The carboxamide group enhances the compound's ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, certain benzodioxole derivatives have been shown to inhibit phospholipase A2 activity, which is crucial in inflammatory responses .
Calcium Channel Modulation
Dihydropyridine derivatives are known for their ability to block voltage-gated calcium channels selectively. This action can lead to reduced excitability in neuronal tissues and may contribute to the neuroprotective effects observed in some studies .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a dihydropyridine moiety, which is known for its role in various pharmacological activities. Its molecular formula is , and it features significant functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the inflammatory response. This suggests a possible application in treating inflammatory diseases .
Neuroprotective Effects
Dihydropyridine derivatives, including this compound, have been studied for their neuroprotective properties. They are believed to protect neuronal cells against calcium overload and oxidative stress, making them potential candidates for treating neurodegenerative disorders such as Alzheimer’s disease .
Synthesis and Derivatives
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multicomponent reactions (MCRs). These synthetic approaches allow for the efficient generation of structurally diverse compounds with potential biological activities. The exploration of various derivatives has led to the identification of compounds with enhanced potency and selectivity for specific biological targets .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In another investigation, the compound was tested in models of oxidative stress-induced neurotoxicity. It was found to significantly reduce cell death and maintain mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzodioxole amines with activated pyridine intermediates. Key steps include:
- Step 1 : Formation of the dihydropyridine core via Hantzsch-like cyclization under reflux conditions (e.g., ethanol or acetonitrile with catalytic acetic acid) .
- Step 2 : Benzylation of the pyridine ring using 2-chloro-6-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 60–80°C .
- Optimization : Yield improvements (≥70%) can be achieved by optimizing stoichiometry (1:1.2 molar ratio for benzylation), using anhydrous solvents, and employing microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are most robust for confirming structural integrity and purity post-synthesis?
- Methodological Answer :
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients (UV detection at 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm; dihydropyridine carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 442.0825 for C₂₁H₁₅ClFNO₅) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease inhibition assays (e.g., ATP-dependent kinases monitored via ADP-Glo™) .
- Cytotoxicity Screening : MTT or resazurin assays against cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination over 48–72 hours .
Advanced Research Questions
Q. How can researchers address discrepancies in enzyme inhibition data across different assay platforms (e.g., fluorometric vs. radiometric)?
- Methodological Answer :
- Orthogonal Validation : Replicate results using complementary techniques (e.g., surface plasmon resonance [SPR] for binding affinity and radiometric assays for catalytic activity) .
- Buffer Optimization : Adjust ionic strength (e.g., 50–150 mM NaCl) and pH (6.5–7.5) to minimize nonspecific interactions .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations caused by assay conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the benzodioxole (e.g., methyl or nitro substituents) or pyridine-carboxamide moieties to probe steric/electronic effects .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to align active conformers and identify critical hydrogen-bonding motifs .
- Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify off-target interactions .
Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Animal Models : Administer the compound (5–10 mg/kg) intravenously and orally in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours .
- LC-MS/MS Analysis : Quantify parent compound and metabolites using a QTRAP 6500+ system with a LOD ≤1 ng/mL .
- Metabolite Identification : Use hepatocyte incubation (human/rat) with UPLC-QTOF-MS to detect glucuronidation or oxidative metabolites .
Q. What computational approaches are recommended for predicting off-target interactions and toxicity?
- Methodological Answer :
- Docking Simulations : Utilize AutoDock Vina to screen against the ChEMBL database, prioritizing targets with docking scores ≤−8.0 kcal/mol .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity based on molecular descriptors (e.g., AlogP, topological polar surface area) .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate blood-brain barrier permeability and CYP450 inhibition .
Data Contradiction & Validation
Q. How can conflicting results in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) be systematically resolved?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., staurosporine for apoptosis induction) .
- Mechanistic Profiling : Combine RNA-seq and proteomics to identify cell line-specific pathways (e.g., p53 status influencing drug response) .
- 3D Culture Models : Validate findings in spheroids or organoids to account for tumor microenvironment effects .
Q. What experimental frameworks are robust for distinguishing between direct target engagement and downstream signaling effects?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- CRISPR Knockout : Generate target gene-KO cell lines and compare compound efficacy to wild-type controls .
- Kinase Activity Mapping : Use PamStation®12 for high-throughput phosphoproteomics to track signaling cascades .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
